

A Technical Guide to the Photophysical Properties of IR-825

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Compound of Interest

Compound Name: IR-825

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of **IR-825**, a near-infrared (NIR) cyanine dye. With its strong absorbance in the NIR region, **IR-825** is a molecule of significant interest for a range of applications, including as a photosensitizer in photothermal therapy (PTT) and photodynamic therapy (PDT) for cancer treatment.^{[1][2]} This document details its molar extinction coefficient and quantum yield, provides comprehensive experimental protocols for their determination, and visualizes key workflows and therapeutic pathways.

Core Photophysical Data: IR-825

The photophysical properties of cyanine dyes like **IR-825** are highly sensitive to their environment, including the solvent and whether they are encapsulated in delivery systems like nanoparticles. The following table summarizes key quantitative data available for **IR-825** and related indocyanine green (ICG) dyes, which share a similar structural backbone.

Parameter	Value	Solvent/Medium	Wavelength (nm)	Source
Molar Extinction Coefficient (ϵ)	$\sim 1.9 \times 10^5$ $M^{-1}cm^{-1}$	Ethanol (EtOH)	787	[3]
2.621×10^5 $M^{-1}cm^{-1}$	Water (6.5 μM)	780	[4]	
3.5×10^5 $M^{-1}cm^{-1}$	Intralipid Solution	780	[4]	
2.42×10^4 $M^{-1}cm^{-1}$	Water (6.5 μM)	830	[4]	
1.61×10^5 $M^{-1}cm^{-1}$	Intralipid Solution	830	[4]	
Fluorescence Quantum Yield (Φ_f)	0.132	Ethanol (EtOH)	-	[3]

Note: Values for ICG are often used as a reference for related NIR dyes. The molar extinction coefficient and quantum yield can vary significantly based on dye concentration, aggregation state, and the specific solvent or nanoparticle formulation used.[5]

Experimental Protocols

Accurate characterization of the molar extinction coefficient and quantum yield is critical for developing and applying photosensitizers. The following sections provide detailed methodologies for these essential measurements.

Protocol 1: Determination of Molar Extinction Coefficient (ϵ)

This protocol outlines the determination of ϵ using UV-Vis-NIR absorption spectroscopy, based on the Beer-Lambert Law ($A = \epsilon cl$). [6]

Objective: To determine the molar extinction coefficient of **IR-825** at its maximum absorption wavelength (λ_{max}).

Materials:

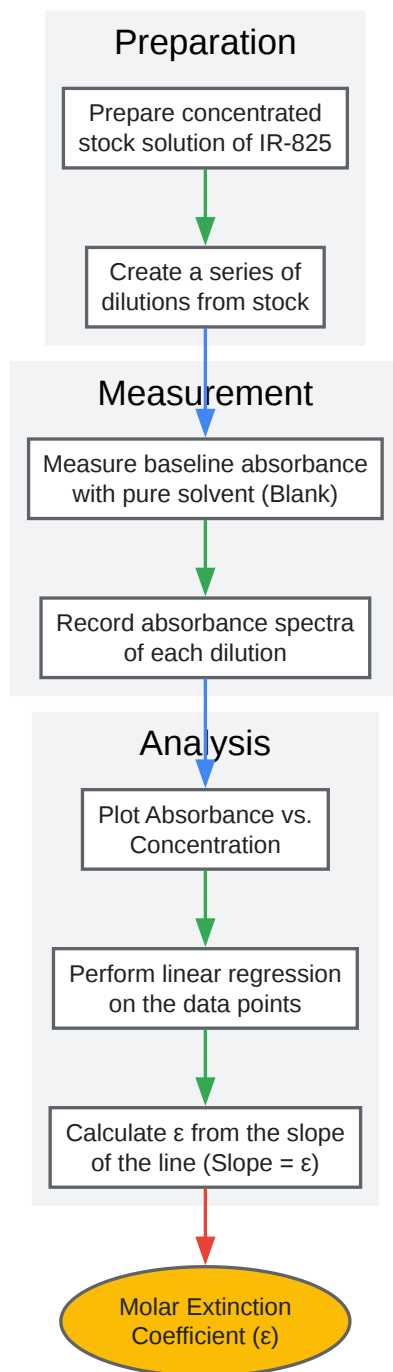
- **IR-825**
- High-purity solvent (e.g., Ethanol, DMSO, or water)
- Calibrated UV-Vis-NIR spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance and volumetric flasks for preparing a stock solution
- Micropipettes

Methodology:

- Stock Solution Preparation: Accurately weigh a small amount of **IR-825** and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
- Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.[6]
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize.
- Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline. This "blank" measurement subtracts the absorbance of the solvent and the cuvette.[6]
- Absorbance Measurement:
 - Starting with the most dilute sample, rinse the cuvette with a small amount of the solution before filling it.

- Place the cuvette in the spectrophotometer and record the full absorption spectrum to identify the λ_{max} .
- Measure the absorbance of each dilution at the determined λ_{max} .[\[6\]](#)
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} (y-axis) versus concentration in mol/L (x-axis).
 - Perform a linear regression on the data points.
 - According to the Beer-Lambert Law, the slope of the resulting line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.[\[6\]](#)

Workflow for Molar Extinction Coefficient Determination



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Workflow for determining the molar extinction coefficient.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ_f)

This protocol describes the relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.^{[7][8]}

Objective: To determine the fluorescence quantum yield of **IR-825** relative to a known standard.

Materials:

- **IR-825**
- A suitable quantum yield standard (e.g., IR-125 or another dye with a known Φ_f in the same solvent and spectral region)^[3]
- High-purity solvent (the same for both sample and standard)
- UV-Vis-NIR spectrophotometer
- Spectrofluorometer with a corrected emission channel
- Quartz cuvettes (1 cm path length)

Methodology:

- **Solution Preparation:** Prepare a series of dilutions for both **IR-825** (the sample) and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.^[7]
- **Absorbance Measurement:** Using the spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
- **Fluorescence Measurement:**
 - Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
 - Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths) are identical for all

measurements.

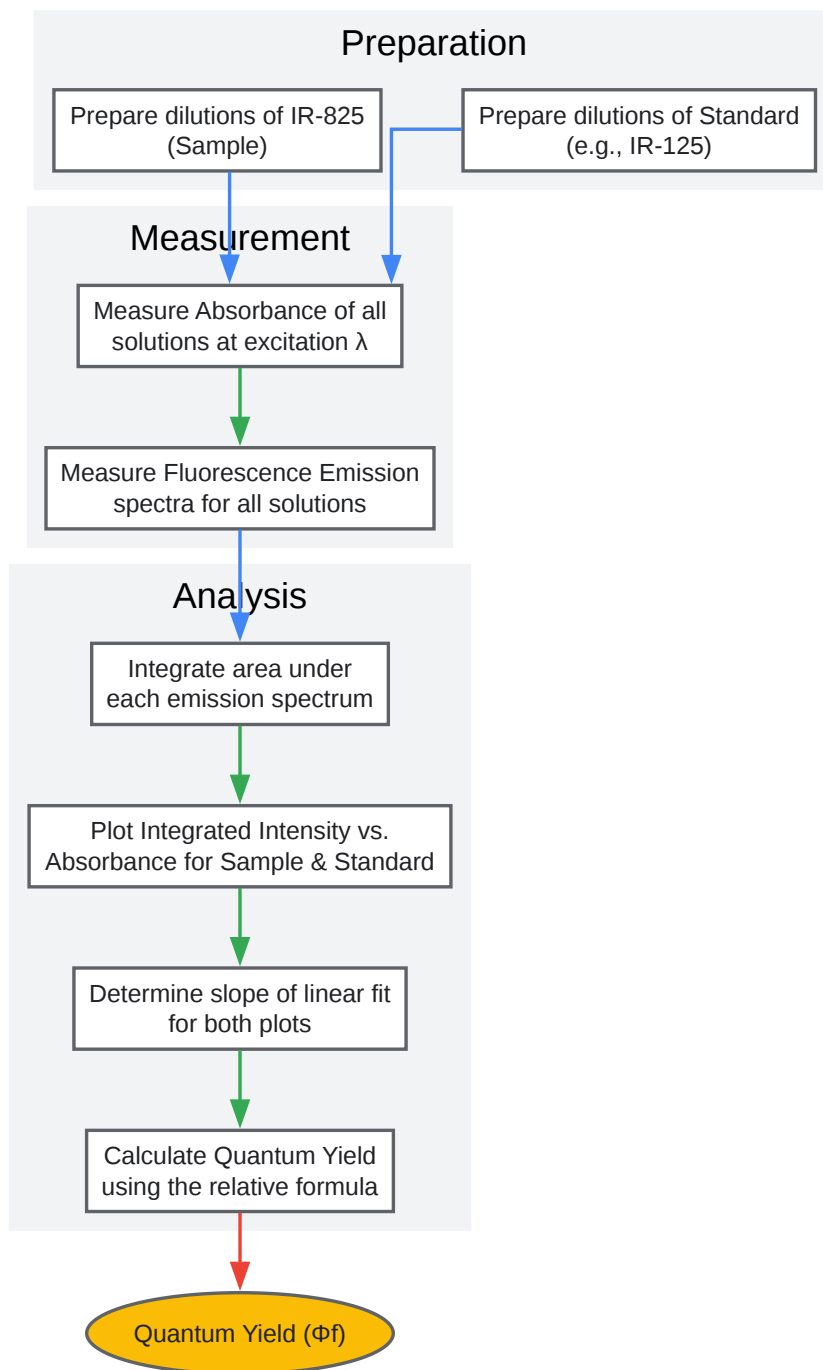
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each recorded spectrum.
 - Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the sample and the standard.
 - Determine the slope of the linear fit for both plots.
 - Calculate the quantum yield of the sample (Φ_S) using the following equation:[8]

$$\Phi_S = \Phi_R * (\text{Slope}_S / \text{Slope}_R) * (n_S^2 / n_R^2)$$

Where:

- Φ_R is the quantum yield of the reference standard.
- Slope_S and Slope_R are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
- n_S and n_R are the refractive indices of the sample and reference solutions (if the solvents are the same, this term is 1).

Workflow for Relative Quantum Yield Determination

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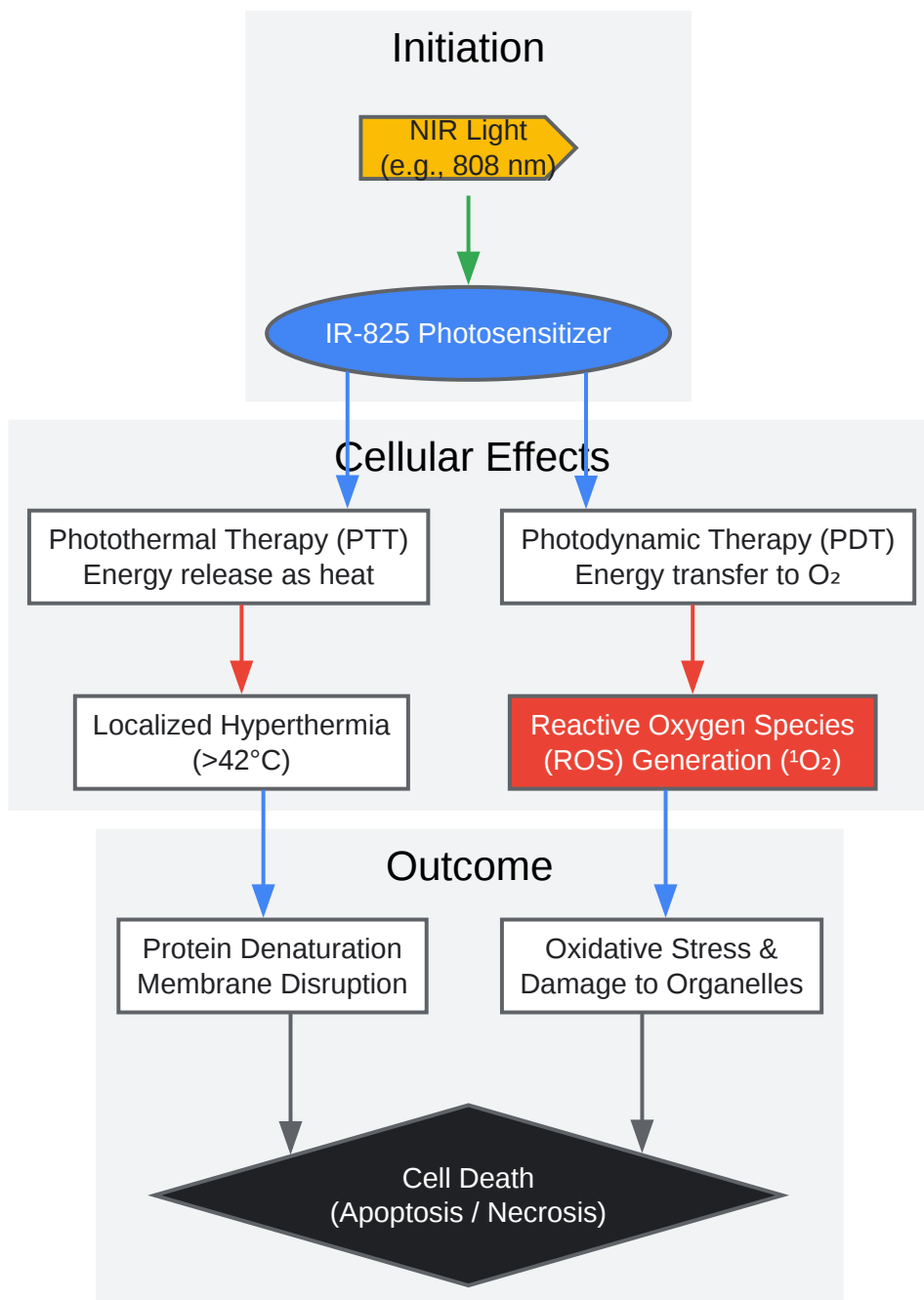
Workflow for determining the relative quantum yield.

Therapeutic Signaling Pathway

IR-825 is primarily utilized as a phototherapeutic agent that can mediate both photothermal and photodynamic effects.^{[1][9]} Upon irradiation with NIR light (e.g., 808 nm laser), **IR-825** converts light energy into either heat (photothermal effect) or reactive oxygen species (photodynamic effect), both of which induce cancer cell death.^[1]

The synergistic action of PTT and PDT can be particularly effective. PTT-induced hyperthermia can damage hypoxic tumor regions that are often resistant to oxygen-dependent PDT.^[10] This dual-modality action provides a powerful mechanism for tumor ablation.

IR-825 Mediated Phototherapy Signaling Pathway



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Combined photothermal and photodynamic therapy pathway.

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